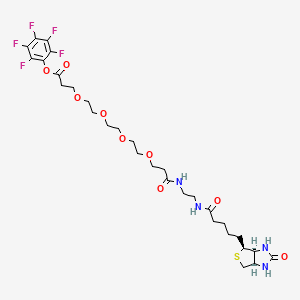
Biotin-EDA-PEG4-PFP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-EDA-PEG4-PFP is a Biotin PEG Linker. This biochemical will react with primary amino groups (-NH2) to form stable, irreversible amide bonds. PEG Linkers may be useful in the development of antibody drug conjugates.
Applications De Recherche Scientifique
Biochip Platforms for Protease Activity Monitoring
Polyethylene glycol (PEG)-grafting antifouling surfaces utilizing plasma copolymerized techniques have been developed to monitor protease activity in complex media. The innovative approach involves varying the mixing ratio of PEG and ethylenediamine (EDA) precursors, resulting in easy control over surface amine density while preserving the internal PEG structure. These surfaces exhibit significant reduction in nonspecific protein adsorption in serum-containing media, a notable improvement over plasma polymerized-EDA (PP-E) films without PEG. When employed in Surface Plasmon Resonance (SPR) sensor chips, these films facilitate real-time, label-free measurement of matrix metalloproteinase activity in cell culture media, representing a leap forward in biochip platforms for biological applications (Park et al., 2019).
Targeted Delivery in Cancer Therapy
Biotin-PEG conjugates have been instrumental in developing targeted delivery systems, particularly for cancer therapy. For instance, a biotin-polyethylene glycol (PEG)-epidermal growth factor (EGF) conjugate was immobilized onto the surface of avidin-modified adenovirus (ADV-Avi) to deliver ADV specifically to EGF receptor over-expressing cancer cells, showcasing increased intracellular uptake and GFP expression in target cells (Park et al., 2008). Furthermore, multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles were engineered to selectively eliminate cancer cells by enhancing cancer cell uptake via receptor-mediated endocytosis and responding to the stimulus of cancer cell excessive secreted protease MMP-2 to release the anticancer drug in a targeted manner (Chen et al., 2015).
Quantum Dot Enhancement and Drug Delivery Systems
Biotin-PEG conjugates have been used to enhance the stability and biological functionalities of quantum dots (QDs), promoting water-solubility and biocompatibility. The ligands consist of a PEG single chain to promote hydrophilicity, a dihydrolipoic acid (DHLA) unit for strong anchoring onto the QD surface, and a potential biological functional group (e.g., biotin) at the other end of the PEG. This results in stable, water-soluble QDs with simple and easy access to various biological entities (Susumu et al., 2007). In another application, Biotin-conjugated PEGylated porphyrin self-assembled nanoparticles co-target mitochondria and lysosomes for advanced chemo-photodynamic combination therapy, showcasing enhanced cytotoxicity after PDT action (Purushothaman et al., 2019).
Stimuli-Sensitive Pharmaceutical Nanocarriers
Biotin-PEG conjugates have been integrated into SMART drug delivery systems, creating double-targeted, pH-responsive pharmaceutical nanocarriers. These systems are capable of targeting specific cells or organs and respond to local stimuli, such as decreased pH values in tumors or infarcts. The presence of biotin or other moieties on the surface of nanocarriers provides specific binding capabilities, which are activated upon brief incubation at lower pH values, enabling targeted and effective internalization by cells (Sawant et al., 2006).
Propriétés
Formule moléculaire |
C30H41F5N4O9S |
|---|---|
Poids moléculaire |
728.73 |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H41F5N4O9S/c31-23-24(32)26(34)29(27(35)25(23)33)48-22(42)6-10-45-12-14-47-16-15-46-13-11-44-9-5-21(41)37-8-7-36-20(40)4-2-1-3-19-28-18(17-49-19)38-30(43)39-28/h18-19,28H,1-17H2,(H,36,40)(H,37,41)(H2,38,39,43)/t18-,19-,28-/m0/s1 |
Clé InChI |
RRFOOKGLXSZDRA-CLWPXKJUSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Apparence |
Solid powder |
Pureté |
>95% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Biotin-EDA-PEG4-PFP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



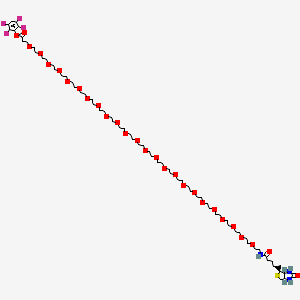
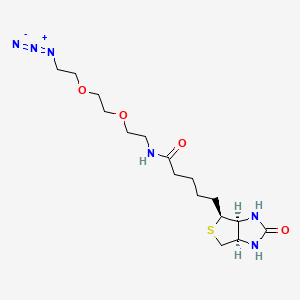
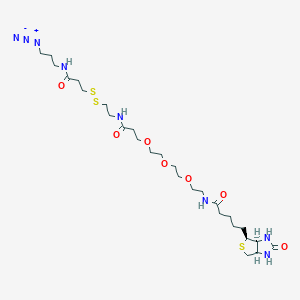
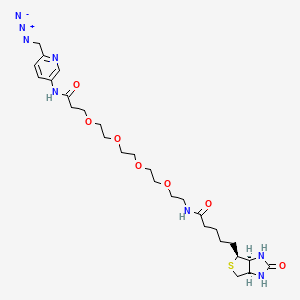


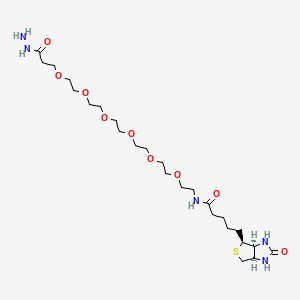
![N-[4-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B1192325.png)

![[(3aR,4R,9bR)-4-(hydroxymethyl)-8-[2-(2-methoxyphenyl)ethynyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B1192335.png)